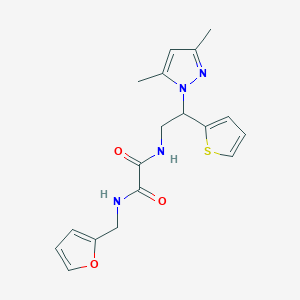
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H19N5O3S
- Molecular Weight : 373.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Ion Channel Modulation : The compound has been studied for its effects on the TRPM8 ion channel, which plays a critical role in thermosensation and pain pathways. This suggests potential applications in pain management therapies.
- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit neuroprotective effects due to its antioxidant properties, which could be beneficial in neurodegenerative diseases.
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives containing pyrazole and thiophene moieties often exhibit significant anti-inflammatory and analgesic properties. For instance, compounds similar to N1-(2-(3,5-dimethylpyrazolyl)-2-thiophenyl)ethyl)oxalamide have shown promise in reducing inflammation in various models .
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of similar compounds have demonstrated their potential in cancer treatment. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5f | 5.13 | C6 (glioma) |
| 5a | 5.00 | SH-SY5Y (neuroblastoma) |
These findings suggest that compounds with similar structures can induce apoptosis and cell cycle arrest in cancer cells, highlighting their therapeutic potential against tumors .
Neuroprotective Effects
A study focused on the neuroprotective effects of N1-(2-(3,5-dimethylpyrazolyl)-2-thiophenyl)ethyl)oxalamide showed that it could inhibit oxidative stress markers in neuronal cells. The compound was screened against a panel of enzymes to identify its inhibitory effects, demonstrating a significant reduction in cell death compared to control groups.
Pain Management Applications
In a pharmacological study aimed at evaluating pain relief efficacy, the compound was administered in animal models exhibiting neuropathic pain. Results indicated a marked decrease in pain behaviors, correlating with the modulation of TRPM8 channels .
属性
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12-9-13(2)22(21-12)15(16-6-4-8-26-16)11-20-18(24)17(23)19-10-14-5-3-7-25-14/h3-9,15H,10-11H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMXMMXWFZQZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













